molecular formula C4H5ClN4 B13007883 5-Chloro-3-hydrazinylpyridazine

5-Chloro-3-hydrazinylpyridazine

Katalognummer: B13007883
Molekulargewicht: 144.56 g/mol
InChI-Schlüssel: LCXAETCUHXNRDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-3-hydrazinylpyridazine is a chemical compound with the molecular formula C4H5ClN4. It is a derivative of pyridazine, characterized by the presence of a chlorine atom at the 5-position and a hydrazinyl group at the 3-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

5-Chloro-3-hydrazinylpyridazine can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridazines or their N-oxides by reaction with hydrazine hydrate . This method typically involves the reaction of a halopyridazine with hydrazine hydrate under controlled conditions to yield the desired hydrazinyl derivative.

Industrial Production Methods

The industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-3-hydrazinylpyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with additional functional groups, while substitution reactions can produce a variety of substituted pyridazines .

Wissenschaftliche Forschungsanwendungen

5-Chloro-3-hydrazinylpyridazine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Chloro-3-hydrazinylpyridazine involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Chloro-3-hydrazinylpyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C4H5ClN4

Molekulargewicht

144.56 g/mol

IUPAC-Name

(5-chloropyridazin-3-yl)hydrazine

InChI

InChI=1S/C4H5ClN4/c5-3-1-4(8-6)9-7-2-3/h1-2H,6H2,(H,8,9)

InChI-Schlüssel

LCXAETCUHXNRDY-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NN=C1NN)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.